molecular formula C19H15N5O3 B7694317 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

Cat. No. B7694317
M. Wt: 361.4 g/mol
InChI Key: SEKJATQSBUVHOJ-UHFFFAOYSA-N
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Description

“N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide” is a complex organic compound. It belongs to the class of compounds known as pyrazoloquinolines . These compounds are three-membered az

Scientific Research Applications

Anticancer Potential

The compound’s structural features make it a promising candidate for cancer therapy. Researchers have explored its effects on various cancer cell lines, including chronic leukemia (e.g., K562 cells) . Further investigations into its mechanism of action, selectivity, and potential combination therapies are ongoing.

Immunomodulation

Immunomodulatory properties are crucial for enhancing the body’s defense mechanisms. Preliminary studies suggest that this compound may influence immune responses, making it relevant for autoimmune diseases or immunotherapy strategies. Investigating its impact on immune cells and cytokine profiles is essential .

Anti-Inflammatory Activity

Given the nitrobenzamide moiety, researchers have explored the compound’s anti-inflammatory potential. It may inhibit pro-inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. In vivo studies are necessary to validate these effects .

Neuroprotective Effects

Certain pyrazoloquinoline derivatives exhibit neuroprotective properties. Although specific data on this compound are limited, its unique structure warrants investigation. Researchers could explore its impact on neuronal cell viability, oxidative stress, and neuroinflammation .

properties

IUPAC Name

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-11-6-7-12-10-15-17(22-23(2)18(15)20-16(12)8-11)21-19(25)13-4-3-5-14(9-13)24(26)27/h3-10H,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKJATQSBUVHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1,7-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-3-nitrobenzamide

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